molecular formula C23H16FNO3 B11097127 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11097127
M. Wt: 373.4 g/mol
InChI Key: BBAYGBXOSDVSBC-XUTLUUPISA-N
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Description

4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolone ring substituted with fluorobenzoyl and diphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorobenzene with an appropriate acylating agent, followed by subsequent reactions to introduce the hydroxy and diphenyl groups . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like methylene chloride to facilitate the acylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism by which 4-(4-fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and diphenyl groups contribute to the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H16FNO3

Molecular Weight

373.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H16FNO3/c24-17-13-11-16(12-14-17)21(26)19-20(15-7-3-1-4-8-15)25(23(28)22(19)27)18-9-5-2-6-10-18/h1-14,20,26H/b21-19+

InChI Key

BBAYGBXOSDVSBC-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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